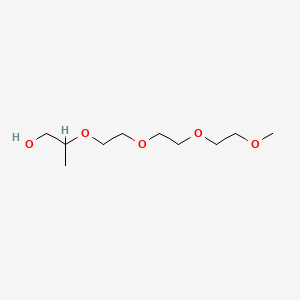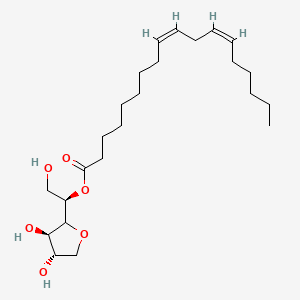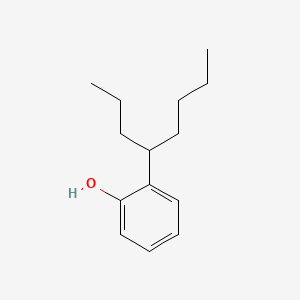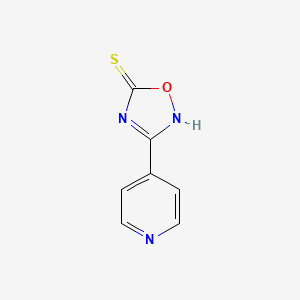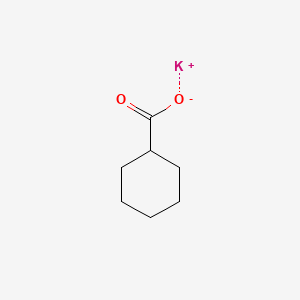
Potassium cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cyclohexanecarboxylate is a potassium salt of cyclohexanecarboxylic acid. It is an organic compound with the molecular formula C₇H₁₁KO₂. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogenation of Benzoic Acid: One common method for preparing cyclohexanecarboxylic acid, which can then be converted to potassium cyclohexanecarboxylate, involves the catalytic hydrogenation of benzoic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions.
Chlorination and Carboxylation of Cyclohexanol: Another method involves the chlorination of cyclohexanol to form cyclohexyl chloride, followed by carboxylation to yield cyclohexanecarboxylic acid. This acid can then be neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using benzoic acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Potassium cyclohexanecarboxylate can undergo oxidation reactions to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to cyclohexane under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Potassium cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylate group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic Acid: The parent acid of potassium cyclohexanecarboxylate, used in similar applications.
Cyclohexylamine: Another derivative of cyclohexane, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclohexanol: An alcohol derivative of cyclohexane, used in the production of nylon and other industrial chemicals.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
25666-60-8 |
|---|---|
Molekularformel |
C7H11KO2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
potassium;cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.K/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VFLADTURPGNKHV-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C(=O)[O-].[K+] |
Verwandte CAS-Nummern |
98-89-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


